molecular formula C8H18BrO2P B14641575 Butyl (2-bromoethyl)ethylphosphinate CAS No. 56542-06-4

Butyl (2-bromoethyl)ethylphosphinate

Cat. No.: B14641575
CAS No.: 56542-06-4
M. Wt: 257.10 g/mol
InChI Key: KZILHOURSGFKTF-UHFFFAOYSA-N
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Description

Butyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound that contains a phosphinate group bonded to a butyl group and a 2-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2-bromoethyl)ethylphosphinate typically involves the reaction of butylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of an intermediate ester, which is then converted to the desired phosphinate compound through a series of steps involving bromination and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where butylphosphinic acid is reacted with 2-bromoethanol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphinate group can be oxidized to form phosphonates or phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of this compound.

    Oxidation Reactions: Products include phosphonates or phosphine oxides.

    Reduction Reactions: Products include phosphines or phosphine derivatives.

Scientific Research Applications

Butyl (2-bromoethyl)ethylphosphinate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of butyl (2-bromoethyl)ethylphosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphinate group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.

Comparison with Similar Compounds

Butyl (2-bromoethyl)ethylphosphinate can be compared with other similar compounds such as:

    Butyl (2-chloroethyl)ethylphosphinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.

    Ethyl (2-bromoethyl)ethylphosphinate: Similar structure but with an ethyl group instead of a butyl group. The steric and electronic properties may influence its reactivity and applications.

    Butyl (2-bromoethyl)methylphosphinate: Similar structure but with a methyl group instead of an ethyl group. The differences in alkyl groups can affect the compound’s properties and uses.

Conclusion

This compound is a versatile organophosphorus compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable reagent in scientific research and industrial processes.

Properties

CAS No.

56542-06-4

Molecular Formula

C8H18BrO2P

Molecular Weight

257.10 g/mol

IUPAC Name

1-[2-bromoethyl(ethyl)phosphoryl]oxybutane

InChI

InChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3

InChI Key

KZILHOURSGFKTF-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC)CCBr

Origin of Product

United States

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